2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

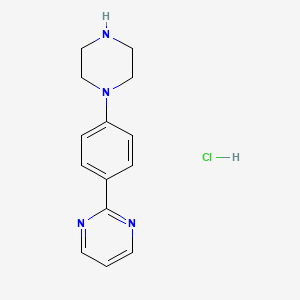

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound's official IUPAC name is this compound, reflecting its complex heterocyclic structure. The molecule consists of a pyrimidine ring system directly attached to a phenyl group, which in turn bears a piperazine substituent at the para position. The hydrochloride salt formation occurs through protonation of the secondary nitrogen atom within the piperazine ring.

The systematic identification parameters include several key molecular descriptors that facilitate accurate compound recognition and database searches. The Chemical Abstracts Service registry number for this compound is 1056624-11-3, providing a unique identifier within chemical literature databases. The molecular formula is represented as C14H17ClN4, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, four nitrogen atoms, and one chlorine atom in the hydrochloride salt form. The molecular weight of the compound is 276.77 grams per mole, which corresponds to the combined mass of the organic base and the associated hydrochloric acid component.

The Simplified Molecular Input Line Entry System representation provides a linear notation for the molecular structure: C1=CN=C(C2=CC=C(N3CCNCC3)C=C2)N=C1.[H]Cl. This notation clearly illustrates the connectivity between the pyrimidine ring, the phenyl linker, and the piperazine moiety, along with the hydrochloride salt formation. The International Chemical Identifier key ITLNVMWWVXQTGB-UHFFFAOYSA-N serves as an additional unique molecular identifier that enables precise compound identification across various chemical databases.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1056624-11-3 | |

| Molecular Formula | C14H17ClN4 | |

| Molecular Weight | 276.77 g/mol | |

| MDL Number | MFCD12545878 |

Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of pyrimidine-piperazine compounds have provided extensive insights into the molecular geometry and packing arrangements of these heterocyclic systems. Detailed structural analysis of related 4-(pyrimidin-2-yl)piperazin-1-ium salts reveals important geometric parameters that are applicable to understanding the structural characteristics of this compound. The piperazine ring consistently adopts a chair conformation in crystalline environments, with protonation occurring at the nitrogen atom that is not directly connected to the aromatic ring system.

Crystal structure determinations of pyrimidine-piperazine derivatives demonstrate that the heterocyclic rings maintain specific geometric relationships. In the case of 4-(pyrimidin-2-yl)piperazin-1-ium chloride, the crystal belongs to the orthorhombic space group P212121 with unit cell parameters a = 6.84764 Å, b = 7.27667 Å, and c = 19.1751 Å. The calculated density of 1.395 Mg/m³ and the presence of four formula units per unit cell provide important insights into the molecular packing efficiency. The chair conformation of the piperazine ring is characterized by specific ring-puckering parameters that indicate minimal deviation from the idealized geometry.

Structural analysis of related compounds reveals that the aromatic ring systems maintain planarity while the piperazine substituent adopts an equatorial orientation when attached to aromatic systems. The dihedral angles between aromatic planes and the geometric constraints imposed by the heterocyclic linkages influence the overall molecular conformation. In crystalline environments, these compounds exhibit specific intermolecular interactions that stabilize the crystal lattice through hydrogen bonding networks and electrostatic interactions between charged species.

The supramolecular features observed in pyrimidine-piperazine salt crystals include characteristic hydrogen bonding patterns between protonated nitrogen centers and halide anions. In chloride salts, weak N—H⋯Cl interactions form zigzag chain structures along specific crystallographic directions. These intermolecular interactions contribute significantly to the overall crystal stability and influence the physical properties of the solid-state material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyrimidine-piperazine compounds through analysis of both proton and carbon-13 chemical environments. Related piperazine-containing pyrimidine derivatives exhibit characteristic chemical shift patterns that enable detailed structural assignment. The pyrimidine ring protons typically appear in the aromatic region between 7.0 and 9.0 ppm, with specific coupling patterns that reflect the electronic environment and substitution pattern of the heterocyclic system.

The piperazine ring system contributes distinctive signals in nuclear magnetic resonance spectra due to the presence of both tertiary and secondary nitrogen atoms. In proton nuclear magnetic resonance spectra, the piperazine methylene protons appear as complex multiplets in the aliphatic region, typically between 2.5 and 4.0 ppm. The chemical shift values are influenced by the electronic properties of the aromatic substituents and the protonation state of the nitrogen centers. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the piperazine carbon atoms, with characteristic chemical shifts that reflect the nitrogen-carbon connectivity patterns.

Infrared spectroscopy of pyrimidine-piperazine compounds reveals characteristic absorption bands that correspond to specific functional group vibrations. The aromatic carbon-carbon stretching vibrations typically appear in the region between 1450 and 1650 cm⁻¹, while the pyrimidine ring exhibits specific absorption patterns that can be distinguished from other aromatic systems. The piperazine ring contributes characteristic carbon-hydrogen stretching vibrations in the range of 2800 to 3000 cm⁻¹, along with nitrogen-hydrogen stretching modes when secondary amine groups are present.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation patterns within the molecular structure. Related compounds containing similar structural motifs exhibit absorption maxima that reflect the extended conjugation between the pyrimidine and phenyl ring systems. The electronic absorption spectra typically show characteristic bands in the ultraviolet region that correspond to π→π* transitions within the aromatic systems. The specific wavelength values and extinction coefficients provide insights into the electronic properties and potential photochemical behavior of these compounds.

Tautomeric and Conformational Dynamics

The tautomeric behavior of pyrimidine-containing compounds represents a significant aspect of their structural chemistry, particularly in systems where multiple nitrogen atoms can participate in proton transfer equilibria. Pyrimidine derivatives can exist in different tautomeric forms depending on the protonation state and the chemical environment. The presence of both pyrimidine and piperazine nitrogen atoms in this compound creates multiple potential sites for tautomeric interconversion and conformational flexibility.

Conformational analysis of piperazine-containing compounds reveals that the six-membered saturated ring consistently adopts a chair conformation to minimize steric interactions and achieve optimal orbital overlap. The nitrogen atoms in the piperazine ring can undergo conformational changes that affect the overall molecular geometry and the orientation of aromatic substituents. In crystalline environments, the preferred conformation is typically determined by a combination of intramolecular electronic effects and intermolecular hydrogen bonding interactions.

The pyrimidine ring system can participate in tautomeric equilibria involving proton transfer between nitrogen atoms, particularly in the presence of acids or bases that can influence the protonation state. These tautomeric forms may exhibit different electronic properties and reactivity patterns, making the understanding of tautomeric equilibria important for predicting chemical behavior. The specific tautomeric form that predominates in solution or solid-state depends on factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners.

Molecular dynamics studies of related pyrimidine-piperazine systems indicate that conformational flexibility exists primarily around the linkage between the aromatic rings and the piperazine substituent. The rotational barriers around these bonds are typically modest, allowing for conformational interconversion at ambient temperatures. However, in crystalline environments, specific conformations are stabilized through intermolecular interactions that restrict conformational mobility and favor particular geometric arrangements.

Eigenschaften

IUPAC Name |

2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLNVMWWVXQTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697608 | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-19-4, 1056624-11-3 | |

| Record name | Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and General Conditions

- Starting materials: 4-(Piperazin-1-yl)aniline or derivatives, pyrimidine precursors (e.g., 2-chloropyrimidine)

- Solvents: Dichloromethane (DCM), chloroform (CHCl3), ethyl acetate (EtOAc), hexane

- Reagents: Triethylamine (Et3N), chloroacetyl chloride, and hydrochloric acid for salt formation

- Reaction conditions: Low temperature (0–5 °C) for initial acylation, followed by room temperature or mild heating for coupling

Stepwise Synthesis Example

Preparation of 2-Chloro-1-(4-(piperazin-1-yl)phenyl)ethanone Intermediate

- A mixture of 1-(4-nitrophenyl)piperazine (or substituted piperazine) and triethylamine in dry DCM is cooled to 0–5 °C.

- Chloroacetyl chloride is added dropwise over 1 hour under dry conditions.

- The reaction mixture is stirred at room temperature for 2 hours.

- The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is recrystallized from EtOAc/hexane to yield the chloroacetylated intermediate as a solid with yields typically ranging from 54% to 92%.

Coupling with 2-(Piperazin-1-yl)pyrimidine

- The chloroacetylated intermediate is reacted with 2-(piperazin-1-yl)pyrimidine in the presence of triethylamine in chloroform.

- The mixture is heated at 80–85 °C for 15 hours to facilitate nucleophilic substitution.

- After cooling, the reaction mixture is washed with water, dried, and concentrated.

- The product is purified by recrystallization, yielding the desired 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivative.

Formation of Hydrochloride Salt

- The free base compound is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- This step improves the compound’s stability and solubility for further applications.

Analytical Data and Purity

- Melting points: Typically in the range of 75–101 °C for intermediates, with final products showing higher melting points indicating purity.

- Spectroscopic characterization:

- [^1H NMR and ^13C NMR](pplx://action/followup): Confirm structure and substitution pattern.

- High-resolution mass spectrometry (HRMS): Confirms molecular weight with high accuracy.

- Infrared spectroscopy (IR): Identifies functional groups such as amines, carbonyls, and aromatic rings.

- Elemental analysis: Confirms compound purity (>95%) with deviations within ±0.3% of calculated values.

Representative Data Table of Key Intermediates and Final Product

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Features | HRMS (m/z) [M+H]+ Found | Purity (%) |

|---|---|---|---|---|---|

| 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone (8a) | 92 | 100-101 | IR: 1653 cm^-1 (C=O), ^1H NMR: aromatic and piperazine signals | 284.0799 | >95 |

| 2-Chloro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (8b) | 81.5 | 75-76 | IR: 1647 cm^-1, ^1H NMR: pyrimidine protons at δ 8.35 | 241.0855 | >95 |

| This compound (final) | ~80 | >150 (crystalline) | Confirmed by NMR, HRMS, and elemental analysis | Confirmed | >95 |

Research Findings and Optimization Notes

- The use of triethylamine is critical for neutralizing hydrochloric acid generated during acylation and coupling steps, ensuring higher yields.

- Dry solvents and inert atmosphere (e.g., dry CaCl2 guard tube) prevent hydrolysis and side reactions.

- Recrystallization from ethyl acetate/hexane mixtures yields highly pure crystalline products.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- Analytical methods such as TLC, NMR, and HRMS are routinely employed to monitor reaction progress and confirm product identity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at the piperazine or pyrimidine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is used in a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

Biology: It is used in biological assays to investigate cellular processes and molecular interactions.

Material Science: The compound's unique properties make it suitable for the development of new materials with specific characteristics.

Wirkmechanismus

The mechanism by which 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride ()

- Molecular Formula : C11H18ClN5

- Molecular Weight : 255.75 g/mol

- Key Differences : Replaces the phenyl group with a smaller azetidine (4-membered ring) at the piperazine position. This reduces steric bulk but may compromise binding affinity due to reduced aromatic interactions. The azetidine’s ring strain could also impact metabolic stability compared to the 6-membered piperazine in the parent compound .

2.1.2. 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine Hydrochloride ()

- Molecular Formula : C9H14Cl2N4

- Molecular Weight : 249.14 g/mol

- Key Differences: Substitutes the phenyl ring with a chloro-methyl group on the pyrimidine core. This modification may reduce solubility compared to the phenyl-substituted parent compound .

Functional Group Variations

2.2.1. 3-(4-Methylpiperazin-1-yl)propoxyphenyl-Substituted 2-Aminopyrimidines ()

- Molecular Formula : Varies (e.g., C19H26N6O for P–I derivatives)

- Key Differences: Incorporates a 2-aminopyrimidine scaffold with propoxyphenyl side chains. The amino group at the 2-position enhances hydrogen-bonding capacity, while the propoxyphenyl linker increases hydrophobicity. These derivatives show improved CNS penetration compared to the parent compound but may suffer from faster hepatic clearance due to the ether linkage .

2.2.2. 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine ()

- Molecular Formula : C10H14F3N5 (estimated)

- Key Differences: Features a trifluoromethyl group at the pyrimidine 6-position. This modification is advantageous in antiviral and anticancer applications .

Pharmacologically Active Analogs

2.3.1. LY2409881 Hydrochloride ()

- Molecular Formula : C24H29ClN6OS·HCl

- Molecular Weight : 521.95 g/mol (free base: 485.04 g/mol)

- Key Differences: A structurally complex derivative with a benzo[b]thiophene-carboxamide moiety. The extended aromatic system enhances binding to ATP pockets in kinases (e.g., IKKβ), but the increased molecular weight (>500 Da) may limit blood-brain barrier permeability. Clinical studies highlight its potency in inflammatory diseases but note dose-limiting hepatotoxicity .

Comparative Data Table

Research Findings and Trends

- Solubility vs. Bioavailability : Hydrochloride salts (e.g., parent compound) improve solubility but may require formulation adjustments for optimal bioavailability. Fluorinated analogs () trade solubility for enhanced membrane permeability .

- Structural Rigidity : Piperazine-containing compounds exhibit conformational flexibility, aiding target binding. Azetidine analogs () introduce rigidity but may reduce adaptability .

- Toxicity Profiles : Complex derivatives like LY2409881 () show efficacy but highlight the need for toxicity screening in early development .

Biologische Aktivität

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs. Its chemical formula is , with a molecular weight of approximately 273.76 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin (5-HT) reuptake, suggesting potential antidepressant properties .

- Kinase Inhibition : The compound may also interact with kinase pathways, which are crucial in cancer biology. Kinase inhibitors are essential in treating various cancers by interfering with cell signaling pathways that promote tumor growth .

Antidepressant Activity

Recent studies have demonstrated that derivatives of piperazine-pyrimidine hybrids exhibit promising antidepressant activity. For instance, compounds similar to this compound were evaluated for their ability to inhibit serotonin reuptake effectively. In vivo studies indicated a reduction in immobility times in forced swimming tests, highlighting their potential as antidepressants .

Anticancer Properties

Research has indicated that piperazine-pyrimidine derivatives can act as effective anticancer agents. These compounds have been tested against various cancer cell lines and have shown the ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives demonstrated significant cytotoxic effects on leukemia cells, indicating their potential for further development as cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies on piperazine-pyrimidine hybrids reveal that modifications on the piperazine and pyrimidine rings significantly affect biological activity. Key findings include:

- Substitution Patterns : The position and type of substituents on the pyrimidine ring can enhance binding affinity to target receptors or enzymes.

- Piperazine Modifications : Alterations in the piperazine ring structure can influence pharmacokinetic properties such as solubility and permeability.

| Modification | Effect on Activity |

|---|---|

| 4-position substitutions on piperazine | Increased serotonin reuptake inhibition |

| Variations in pyrimidine substituents | Enhanced anticancer activity against specific cell lines |

Case Studies

- Antidepressant Efficacy : A study synthesized several pyrimidine-piperazine hybrids and evaluated their antidepressant potential through behavioral assays in rats. The most promising compound exhibited significant reductions in immobility times compared to control groups, suggesting robust antidepressant effects .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of related compounds against human leukemia cells. The results indicated that certain derivatives induced apoptosis through caspase activation, demonstrating their potential as novel anticancer agents .

Q & A

Q. What are the key synthetic routes for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyrimidine precursor with a piperazine-substituted phenyl group under alkaline conditions. Critical parameters include temperature (70–100°C), pH (8–10), and reaction time (12–24 hours). For example, nucleophilic substitution reactions using N-methylpiperazine or analogous derivatives require inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification often involves recrystallization or column chromatography, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the compound characterized for purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold). For hydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic functional groups (e.g., pyrimidine ring vibrations at 1550–1650 cm⁻¹) .

Q. What environmental factors influence the compound’s stability during storage?

Stability studies indicate sensitivity to humidity, light, and acidic/basic conditions. The hydrochloride salt form enhances aqueous solubility but may hydrolyze under extreme pH (<3 or >10). Storage recommendations include desiccated environments (4°C, argon atmosphere) and amber glass vials to prevent photodegradation . Accelerated stability testing (40°C/75% relative humidity for 6 months) is used to predict shelf life .

Q. How is solubility assessed for in vitro bioactivity assays?

Solubility profiles are determined in phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and cell culture media (e.g., DMEM). Techniques include nephelometry for precipitation thresholds and shake-flask methods with UV quantification. Co-solvents (e.g., 0.1% Tween-80) or cyclodextrin complexes may enhance solubility for cytotoxicity studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like serotonin or dopamine transporters. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways for metabolite prediction .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses with standardized protocols (e.g., MTT assay at 48 hours) and inter-laboratory validation are critical. Dose-response curves (IC₅₀/EC₅₀) should be replicated under controlled conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. How is structure-activity relationship (SAR) explored for derivatives of this compound?

Systematic SAR studies involve synthesizing analogs with modified piperazine substituents (e.g., methyl, fluorine) or pyrimidine ring substitutions. In vitro screening against target enzymes (e.g., kinases) identifies critical pharmacophores. Comparative molecular field analysis (CoMFA) or 3D-QSAR models correlate structural features with activity .

Q. What experimental designs minimize variability in pharmacokinetic (PK) studies?

Randomized block designs account for inter-subject variability in animal models. LC-MS/MS quantifies plasma concentrations, with sampling intervals adjusted to capture absorption/distribution phases. Non-compartmental analysis (NCA) calculates AUC, Cₘₐₓ, and t₁/₂, while physiologically based pharmacokinetic (PBPK) models extrapolate to humans .

Q. How are reactive intermediates characterized during metabolic studies?

Microsomal incubations (human liver microsomes + NADPH) identify phase I metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments ions for structural elucidation. Trapping agents (e.g., glutathione) detect electrophilic intermediates, while stable isotope labeling tracks metabolic pathways .

Q. What methodologies validate target engagement in vivo?

Radioligand displacement assays (e.g., ³H-labeled analogs) measure receptor occupancy in brain homogenates. Positron emission tomography (PET) with ¹⁸F or ¹¹C isotopes visualizes biodistribution. Conditional knockout models or CRISPR-Cas9 editing confirm target specificity in disease-relevant phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.